molecular formula C8H9Cl2N B1590997 2-(3,5-Dichlorophenyl)ethanamine CAS No. 67851-51-8

2-(3,5-Dichlorophenyl)ethanamine

Cat. No. B1590997
CAS RN: 67851-51-8
M. Wt: 190.07 g/mol
InChI Key: HEEUTZAJXBKBEJ-UHFFFAOYSA-N
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Description

“2-(3,5-Dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 and is a clear liquid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(3,5-Dichlorophenyl)ethanamine” is 1S/C8H9Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(3,5-Dichlorophenyl)ethanamine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 266.4±25.0 °C at 760 mmHg . The compound’s flash point is 114.9±23.2 °C .

Scientific Research Applications

Analytical Properties and Identification

  • Analytical Characterization : A study focused on the analytical properties of hallucinogenic substances, including 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, using various analytical methods like GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR for identification purposes. The research highlights the compound's identification based on its analytical characteristics, contributing to forensic science and substance analysis (Zuba, Sekuła, & Buczek, 2013).

Neuropharmacology

  • Comparative Neuropharmacology : Another study compared the neuropharmacology of N-methoxybenzylation of 2C compounds like 25C-NBOMe to their 2C counterparts in rats, focusing on their effects on 5-HT2A receptors. This contributes to the understanding of the hallucinogenic effects of such compounds and their impact on serotonin receptors, which is vital for neuroscience and psychopharmacology research (Elmore et al., 2018).

Environmental Applications

  • Environmental Biocide : Research on 2-(Decylthio)ethanamine hydrochloride, a related compound, reveals its use as a multifunctional biocide in cooling water systems, demonstrating activity against bacteria, fungi, and algae, and also showing biofilm and corrosion inhibition properties. This indicates potential environmental applications in water treatment and preservation (Walter & Cooke, 1997).

Toxicology and Environmental Health

  • In Vivo Metabolism Studies : The in vivo metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been studied, identifying urinary metabolites and suggesting metabolic pathways. Such studies are crucial for understanding the pharmacokinetics and toxicology of these compounds, which is important for both human health and environmental safety (Kanamori et al., 2002).

Health and Safety Regulations

  • Regulatory Actions : Documentation on the placement of synthetic phenethylamines like 25C-NBOMe into Schedule I of the Controlled Substances Act reflects the health and safety regulations surrounding these compounds. This is essential for legal and regulatory frameworks governing the use and study of such substances (Federal register, 2016).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(3,5-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEUTZAJXBKBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576655
Record name 2-(3,5-Dichlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)ethanamine

CAS RN

67851-51-8
Record name 2-(3,5-Dichlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(3,5-dichlorophenyl)acetonitrile (155.5 mg, 0.836 mmol), 0.3 molar in THF, was heated to reflux and then treated with Borane-methyl sulfide complex (87.20 μL, 0.919 mmol). After 1 hour of refluxing, the reaction mixture was cooled to ambient temperature and then treated dropwise with 5.0 molar hydrochloric acid (601.8 μl, 3.009 mmol). The reaction mixture was heated to reflux for an additional 30 minutes. After 30 minutes the reaction mixture was cooled to 0° C. and treated with 1.0 molar sodium hydroxide (4597 μL, 4.597 mmol). The reaction mixture was diluted with diethyl ether and partitioned with deionized water. The organic layer was dried with potassium carbonate 98% powder, filtered, concentrated, and dried for one minute under high vacuum to provide the title compound (135.2 mg, 0.7113 mmol, 85.1% yield) as a light yellow oil.
Quantity
155.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
601.8 μL
Type
reactant
Reaction Step Two
Quantity
4597 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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